molecular formula C7H16ClN B000070 2,6-Dimethylpiperidine hydrochloride CAS No. 5072-45-7

2,6-Dimethylpiperidine hydrochloride

Cat. No.: B000070
CAS No.: 5072-45-7
M. Wt: 149.66 g/mol
InChI Key: PEDXCVQZZVVOGO-UKMDXRBESA-N
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Safety and Hazards

2,6-Dimethylpiperidine is highly flammable and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The pharmaceutical applications of synthetic and natural piperidines are also being explored, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Preparation Methods

The preparation of phenoxybenzamine hydrochloride involves several steps:

    Etherification Reaction: Phenol reacts with propylene epoxide at 60-85°C and a pH of 7-8 to produce phenoxy isopropanol.

    Chlorination Reaction: Phenoxy isopropanol is then chlorinated using thionyl chloride to produce phenoxy isochloropropane.

    Amination Reaction: Phenoxy isochloropropane undergoes amination with 2-aminoethanol at 165-170°C in a polyethylene glycol solvent to produce N-(hydroxyl) ethylphenoxy isopropylamine.

    Condensation Reaction: N-(hydroxyl) ethylphenoxy isopropylamine is condensed with benzyl chloride to produce N-hydroxyethyl-N-benzyl phenoxy isopropylamine.

    Salt Formation and Chlorination: Finally, N-hydroxyethyl-N-benzyl phenoxy isopropylamine undergoes salt formation and chlorination to produce phenoxybenzamine hydrochloride.

Chemical Reactions Analysis

Phenoxybenzamine hydrochloride undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phenoxybenzamine hydrochloride can produce phenoxybenzamine oxide, while reduction can produce phenoxybenzamine .

Properties

IUPAC Name

(2S,6R)-2,6-dimethylpiperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-6-4-3-5-7(2)8-6;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDXCVQZZVVOGO-UKMDXRBESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045386
Record name cis-Nanophine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5072-45-7
Record name cis-Nanophine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5045386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dimethylpiperidine hydrochloride
Reactant of Route 2
2,6-Dimethylpiperidine hydrochloride
Reactant of Route 3
2,6-Dimethylpiperidine hydrochloride
Reactant of Route 4
2,6-Dimethylpiperidine hydrochloride
Reactant of Route 5
2,6-Dimethylpiperidine hydrochloride
Reactant of Route 6
2,6-Dimethylpiperidine hydrochloride

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